molecular formula C11H18NO3P B8750693 Diethyl [(2-aminophenyl)methyl]phosphonate CAS No. 104167-26-2

Diethyl [(2-aminophenyl)methyl]phosphonate

Cat. No. B8750693
M. Wt: 243.24 g/mol
InChI Key: IXEYLKJSMYPNFF-UHFFFAOYSA-N
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Patent
US08119617B2

Procedure details

1.13 g of (2-nitro-benzyl)-phosphonic acid diethyl ester) in ethanol are hydrogenated with Pd—C as a catalyst for 5 hours at rt and ambient pressure. The catalyst is removed by filtration and from the filtrate obtained solvent is evaporated. (2-Amino-benzyl)-phosphonic acid diethyl ester is obtained.
Quantity
1.13 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][P:4]([CH2:9][C:10]1[CH:15]=[CH:14][CH:13]=[CH:12][C:11]=1[N+:16]([O-])=O)(=[O:8])[O:5][CH2:6][CH3:7])[CH3:2]>C(O)C.[Pd]>[CH2:6]([O:5][P:4]([CH2:9][C:10]1[CH:15]=[CH:14][CH:13]=[CH:12][C:11]=1[NH2:16])(=[O:8])[O:3][CH2:1][CH3:2])[CH3:7]

Inputs

Step One
Name
Quantity
1.13 g
Type
reactant
Smiles
C(C)OP(OCC)(=O)CC1=C(C=CC=C1)[N+](=O)[O-]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The catalyst is removed by filtration and from the filtrate
CUSTOM
Type
CUSTOM
Details
obtained solvent
CUSTOM
Type
CUSTOM
Details
is evaporated

Outcomes

Product
Name
Type
product
Smiles
C(C)OP(OCC)(=O)CC1=C(C=CC=C1)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.